molecular formula C18H16Cl2N2S B2550343 1-benzyl-5-(3,4-dichlorophenyl)-2-(ethylthio)-1H-imidazole CAS No. 1207042-86-1

1-benzyl-5-(3,4-dichlorophenyl)-2-(ethylthio)-1H-imidazole

Cat. No.: B2550343
CAS No.: 1207042-86-1
M. Wt: 363.3
InChI Key: SWSLAJRKJUFFLO-UHFFFAOYSA-N
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Description

1-benzyl-5-(3,4-dichlorophenyl)-2-(ethylthio)-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds Imidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-(3,4-dichlorophenyl)-2-(ethylthio)-1H-imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the benzyl, dichlorophenyl, and ethylthio groups through various substitution reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-(3,4-dichlorophenyl)-2-(ethylthio)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dichlorophenyl group can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzyl or dichlorophenyl moieties.

Scientific Research Applications

1-benzyl-5-(3,4-dichlorophenyl)-2-(ethylthio)-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-5-(3,4-dichlorophenyl)-2-(ethylthio)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-2-methyl-5-(3,4-dichlorophenyl)-1H-imidazole: Similar structure with a methyl group instead of an ethylthio group.

    1-benzyl-5-(3,4-dichlorophenyl)-2-(methylthio)-1H-imidazole: Similar structure with a methylthio group instead of an ethylthio group.

Uniqueness

1-benzyl-5-(3,4-dichlorophenyl)-2-(ethylthio)-1H-imidazole is unique due to the presence of the ethylthio group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

1-benzyl-5-(3,4-dichlorophenyl)-2-ethylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2S/c1-2-23-18-21-11-17(14-8-9-15(19)16(20)10-14)22(18)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSLAJRKJUFFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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